molecular formula C11H16N6O B1415682 [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-39-1

[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Cat. No.: B1415682
CAS No.: 1105196-39-1
M. Wt: 248.28 g/mol
InChI Key: GVSWYHWDRJZNQN-UHFFFAOYSA-N
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Description

[2-(4-Morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholine substituent at position 4 of the heterocyclic core and an ethylamine group at position 1. This compound is synthesized via nucleophilic substitution and coupling reactions, as inferred from analogous methods in the literature (e.g., formamide-mediated cyclization in and Vilsmeier–Haack formylation in ). Its structural features make it a candidate for therapeutic applications, particularly in oncology and inflammation, where pyrazolopyrimidines are known to inhibit kinases like EGFR or PI3K .

Properties

IUPAC Name

2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c12-1-2-17-11-9(7-15-17)10(13-8-14-11)16-3-5-18-6-4-16/h7-8H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSWYHWDRJZNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • Starting from a suitable pyrazole derivative, the core structure can be synthesized through cyclization reactions involving appropriate reagents such as hydrazine and formamide under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the ethylamine side chain. Common reducing agents include sodium borohydride or lithium aluminum hydride.
  • Substitution

    • Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine core, allowing for the introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

    Oxidation Products: Oxidized derivatives of the morpholine ring.

    Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or ethylamine side chain.

    Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer. The compound’s ability to inhibit specific kinases makes it a valuable tool in biological research.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its kinase inhibitory activity can lead to the development of new therapeutic drugs that target cancer cells selectively, minimizing damage to healthy cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their normal function, disrupting cell signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Substituents (Position) Key Features Biological/PK Implications Source
[Target] [2-(4-Morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine 4-Morpholin-4-yl, 1-(2-aminoethyl) High solubility due to morpholine; potential kinase inhibition Improved solubility, moderate lipophilicity
{2-[6-(Methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine 4-Morpholin-4-yl, 6-methylthio, 1-(2-aminoethyl) Enhanced lipophilicity from methylthio; possible metabolic stability Higher membrane permeability, altered metabolism
N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Amino, 1-phenyl, N-(2-morpholinoethyl) Morpholine on side chain; phenyl at position 1 Reduced core binding affinity; extended half-life
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Amino, 1-(3-methylphenyl), N-(2-(4-Cl-Ph)ethyl) Aryl substituents increase rigidity and hydrophobicity Potential CNS penetration; lower solubility
N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Ethylamino, 1-phenyl Minimal polar groups; simple alkyl/aryl substitution High lipophilicity; rapid clearance

Key Findings:

Morpholine Position Matters : The target compound’s morpholine group at position 4 likely improves water solubility compared to phenyl-substituted analogs (e.g., and ). This aligns with morpholine’s role in enhancing solubility in kinase inhibitors like GDC-0941 .

Methylthio Modification : The methylthio-substituted analog () exhibits higher lipophilicity (logP ~2.5 vs. ~1.8 for the target), which may enhance cell permeability but reduce metabolic stability due to sulfur oxidation .

Side Chain vs. Core Substitution : Compounds with morpholine on the ethylamine side chain () show reduced binding affinity in kinase assays compared to the target’s core-substituted morpholine, emphasizing the importance of substituent placement .

Aryl vs. Heterocyclic Substitution : Aryl groups (e.g., 3-methylphenyl in ) increase hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Biological Activity

[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in inhibiting specific kinases and its implications in various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H18N6O
  • Molecular Weight : 246.31 g/mol

This compound features a morpholine ring and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. Specifically, it has been shown to selectively inhibit the PI3Kδ isoform with an IC50 value of approximately 14 nM, indicating high selectivity over other class I PI3Ks by a factor of 56 to 83 times . This selective inhibition plays a crucial role in modulating various cellular processes such as proliferation, survival, and migration.

Inhibition of PI3K Pathways

Research indicates that this compound effectively inhibits the phosphorylation of AKT at T308, which is a key step in the PI3K signaling pathway. The inhibition of this pathway is significant in cancer biology as it can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It modulates leukocyte chemotaxis and may influence T-cell activation and cytokine production, which are critical in inflammatory responses .

Data Table: Biological Activity Summary

ActivityDescriptionReference
PI3Kδ Inhibition IC50 = 14 nM; selective over other PI3K isoforms
AKT Phosphorylation Inhibits T308 phosphorylation; affects cell survival
Anti-inflammatory Modulates leukocyte chemotaxis; impacts T-cell function
CYP Isoforms Interaction Moderate effect on CYP2C9; no significant hERG inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 2
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

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